molecular formula C13H20ClNO2 B555534 (R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride CAS No. 3403-25-6

(R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride

Cat. No. B555534
CAS RN: 3403-25-6
M. Wt: 221,29*36,46 g/mole
InChI Key: FDMCEXDXULPJPG-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride, commonly known as (R)-BAPP-HCl, is an organic compound that is widely used in scientific research. It is a chiral compound, meaning that it has two different stereoisomers, (R)-BAPP-HCl and (S)-BAPP-HCl, which have different properties. As a chiral compound, (R)-BAPP-HCl is of particular interest to researchers due to its potential applications in fields such as drug design, medicinal chemistry, and biochemistry.

Scientific Research Applications

Peptide Synthesis

H-D-Phe-OtBu.HCl is commonly used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.

Amino Acid Derivative

This compound is a derivative of phenylalanine , an essential amino acid. Amino acid derivatives have a wide range of applications in scientific research, including the study of protein structure and function, the design of novel enzymes, and the development of new therapeutic agents.

Ergogenic Supplements

Amino acids and their derivatives, including H-D-Phe-OtBu.HCl, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

properties

IUPAC Name

tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580028
Record name tert-Butyl D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride

CAS RN

3403-25-6
Record name tert-Butyl D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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